Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to the piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group can be introduced via an esterification reaction using tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different substituents.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aminomethyl group can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(Aminomethyl)-4-fluoropiperidine-1-carboxylate: Lacks the tert-butyl ester group, affecting its stability and reactivity.
Tert-butyl 4-fluoropiperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its biological activity.
Uniqueness
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is unique due to the combination of the tert-butyl ester group, aminomethyl group, and fluorine atom. This combination imparts specific chemical properties, such as increased lipophilicity, stability, and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a tert-butyl group, an aminomethyl substituent, and a fluorine atom at the 4-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug design.
Target Interactions:
this compound is believed to interact with specific enzymes and receptors within biological systems. Similar compounds have been shown to modulate the activity of proteins involved in cancer pathways, suggesting that this compound may exhibit anticancer properties through similar mechanisms .
Biological Pathways:
The compound may influence several biological pathways, including:
- Apoptosis Induction: Potentially triggering programmed cell death in tumor cells.
- Enzyme Inhibition: Acting as an inhibitor for enzymes that are critical in cancer metabolism .
- Receptor Binding: Modulating receptor activity which can lead to altered cellular responses.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, may exhibit significant anticancer activity. A comparative study showed that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values reported for related piperidine derivatives ranged from 19.9 µM to 75.3 µM, indicating promising potential for further development .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar derivative) | MDA-MB-231 | 19.9 |
Compound B (similar derivative) | OVCAR-3 | 43.9 |
This compound | Hypothetical model | TBD |
Pharmacological Studies
Pharmacological investigations have suggested that the compound could serve as a lead structure for developing new drugs targeting cancer-related pathways. The fluorine atom's presence is hypothesized to enhance binding affinity and selectivity towards target proteins compared to non-fluorinated analogs .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several piperidine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications at the piperidine ring significantly influenced anticancer activity and selectivity .
- In Vivo Studies : Preliminary in vivo studies have shown encouraging results regarding the safety profile and efficacy of related compounds in animal models. These studies are crucial for understanding the pharmacokinetics and potential therapeutic window of this compound.
- Comparative Analysis : Comparative analyses with other piperidine derivatives revealed that the specific substitution pattern on the piperidine ring affects both reactivity and biological activity, emphasizing the importance of structural optimization in drug development .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPKBQDMQMWFFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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